molecular formula C8H6IN3O2 B2447508 6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol CAS No. 1396880-65-1

6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol

Cat. No. B2447508
M. Wt: 303.059
InChI Key: SDNWNEFCWOLTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol” is a chemical compound with a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a furan ring, which is a heterocyclic compound that consists of a five-member aromatic ring with four carbon atoms and one oxygen .

Scientific Research Applications

Antiprotozoal and Antimicrobial Agents

Research on related furan derivatives has led to the development of novel compounds with significant antiprotozoal and antimicrobial activities. For instance, compounds derived from furan-2-yl structures have shown strong DNA affinities, exhibiting in vitro and in vivo activities against Trypanosoma brucei rhodesiense, responsible for sleeping sickness, and Plasmodium falciparum, the causative agent of malaria. These findings highlight the potential of furan-based compounds in treating infectious diseases (Ismail et al., 2004).

Synthesis of Novel Derivatives for Anti-Inflammatory and Analgesic Activities

Furan-2-yl compounds have also been synthesized for potential anti-inflammatory and analgesic applications. New visnagen and khellin furochromone pyrimidine derivatives have been prepared, displaying promising analgesic and anti-inflammatory activities. This research area opens up possibilities for developing new therapeutic agents based on furan-2-yl derivatives (Abu‐Hashem & Youssef, 2011).

Anticancer Studies

Further studies have explored the anticancer potential of furan derivatives. A series of 4(5-(4-chlorophenyl)furan-2-yl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated for their in vitro anticancer and antimicrobial activities, demonstrating the varied biological activities of furan-containing compounds. These investigations provide a foundation for the development of new anticancer agents with improved efficacy and selectivity (Mathew & Ezhilarasi, 2021).

Novel Synthesis Approaches and Chemical Properties

The synthesis and characterization of functionalized 1H-pyrimidine-2-thiones have showcased the versatility of furan-2-yl derivatives in organic synthesis. These compounds serve as key intermediates for developing various heterocyclic compounds, further expanding the scope of chemical transformations available to researchers and chemists (Akçamur et al., 1988).

Enhanced DNA-Binding Affinity

The structural analysis of furan derivatives interacting with DNA has revealed enhanced binding affinities, suggesting potential applications in targeting specific DNA sequences for therapeutic and research purposes. This area of research emphasizes the importance of furan derivatives in developing novel drug candidates with specific modes of action (Laughton et al., 1995).

Future Directions

The future directions for research on this compound would likely depend on its potential applications, particularly in fields like medicinal chemistry if it exhibits promising biological activity .

properties

IUPAC Name

4-amino-2-(furan-2-yl)-5-iodo-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c9-5-6(10)11-7(12-8(5)13)4-2-1-3-14-4/h1-3H,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNWNEFCWOLTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C(=O)N2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(furan-2-yl)-5-iodopyrimidin-4-ol

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